![molecular formula C8H4F3O4P B14412711 2-[(Trifluoroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole CAS No. 85233-01-8](/img/structure/B14412711.png)
2-[(Trifluoroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Trifluoroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole is a chemical compound known for its unique structure and properties. It contains a trifluoroacetyl group attached to a benzodioxaphosphole ring, which imparts distinct chemical reactivity and stability. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trifluoroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole typically involves the reaction of a benzodioxaphosphole precursor with trifluoroacetic anhydride. The reaction is carried out under mild conditions, often at room temperature, to ensure the stability of the trifluoroacetyl group. The process may involve the use of catalysts or specific solvents to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of trifluoroacetic anhydride in industrial settings requires careful handling due to its corrosive nature and potential environmental impact . Advanced purification techniques, such as chromatography and recrystallization, are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[(Trifluoroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can lead to the removal of the trifluoroacetyl group, resulting in different derivatives.
Substitution: The trifluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary based on the desired transformation, with temperature, solvent, and reaction time being critical parameters .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetylated benzodioxaphosphole derivatives, while reduction can produce deprotected benzodioxaphosphole compounds .
Scientific Research Applications
2-[(Trifluoroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(Trifluoroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole involves its interaction with molecular targets through the trifluoroacetyl group. This group can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetic acid: A related compound with a trifluoroacetyl group, used in various chemical reactions and industrial applications.
Trifluoroacetyl chloride: Another similar compound, known for its reactivity and use in organic synthesis.
Trifluoromethylpyridines: Compounds containing trifluoromethyl groups, used in agrochemicals and pharmaceuticals.
Uniqueness
2-[(Trifluoroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole is unique due to its benzodioxaphosphole ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other trifluoroacetyl compounds may not be suitable .
Properties
CAS No. |
85233-01-8 |
---|---|
Molecular Formula |
C8H4F3O4P |
Molecular Weight |
252.08 g/mol |
IUPAC Name |
1,3,2-benzodioxaphosphol-2-yl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C8H4F3O4P/c9-8(10,11)7(12)15-16-13-5-3-1-2-4-6(5)14-16/h1-4H |
InChI Key |
QRIUTJFWQRVIGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OP(O2)OC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.